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molecular formula C11H8ClNO2 B3108087 (1-methyl-1H-indol-3-yl)-oxo-acetyl chloride CAS No. 16382-38-0

(1-methyl-1H-indol-3-yl)-oxo-acetyl chloride

Cat. No. B3108087
M. Wt: 221.64 g/mol
InChI Key: SLZAXHIJSANSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05192770

Procedure details

1-Methylindole (6.8 g; 52.5 mmol) was dissolved in 100 ml of ether. The solution was stirred under a nitrogen atmosphere while α-oxo-α-chloroacetyl chloride (7.6 g; 60.3 mmol) was added in approximately 0.5 ml aliquots via a syringe. The reaction mixture was stirred for an additional 30 minutes at ambient temperature and then cooled in an ice bath. The product was collected as a precipitate on a sintered funnel and dried to yield 10.8 g (48.7 mmol) of 1-methyl α-oxo-3-indoleacetyl chloride, m.p. 122°-133° C.
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3]1.[O:11]=[C:12](Cl)[C:13]([Cl:15])=[O:14]>CCOCC>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:12](=[O:11])[C:13]([Cl:15])=[O:14])=[CH:3]1

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
CN1C=CC2=CC=CC=C12
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
7.6 g
Type
reactant
Smiles
O=C(C(=O)Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for an additional 30 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in approximately 0.5 ml aliquots via a syringe
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The product was collected as a precipitate on a sintered funnel
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1C=C(C2=CC=CC=C12)C(C(=O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 48.7 mmol
AMOUNT: MASS 10.8 g
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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